1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

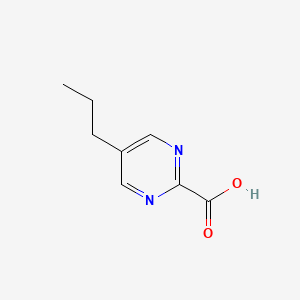

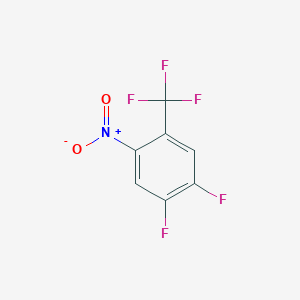

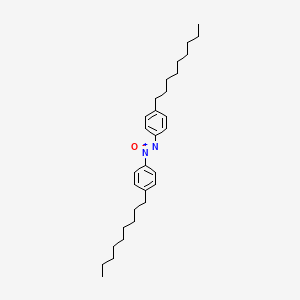

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene is an organic compound with the CAS Number: 117392-82-2 . It has a molecular weight of 227.09 and its IUPAC name is 1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene .

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene is represented by the linear formula C7H2F5NO2 . The InChI code for this compound is 1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene are not available, nitrobenzene compounds are generally reactive and can undergo various chemical reactions, including reduction, substitution, and coupling reactions .Scientific Research Applications

Synthesis of Complex Molecules

- Direct Amination and Derivative Synthesis : Direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution has been explored, enabling efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This process provides a pathway for the production of compounds with potential applications in various fields of chemistry and material science (Pastýříková et al., 2012).

- Benzimidazoles Library Synthesis : Efficient access to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles through a three-step synthesis starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene has been described. The methodology highlights the modular lipophilicity and high yield of products, showcasing the compound's role in facilitating the synthesis of valuable heterocyclic compounds (Vargas-Oviedo et al., 2017).

Materials Science

- Polyetherimide Synthesis : Novel fluorine-containing polyetherimides have been synthesized using 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene as a precursor. These materials were characterized using FTIR and DSC, demonstrating the compound's utility in producing high-performance polymers (Yu Xin-hai, 2010).

Molecular Properties Study

- Spectroscopic Investigation : The study of 4-nitro-3-(trifluoromethyl)aniline showcased the impact of substituent groups on molecular and electronic properties, including vibrational, structural, thermodynamic characteristics, and electronic properties through ab initio and DFT methods (Saravanan et al., 2014).

properties

IUPAC Name |

1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJJMLYCCGXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)